molecular formula C18H14N4O3S B2575818 N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1334368-74-9

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylthiazole-4-carboxamide

Cat. No. B2575818
CAS RN: 1334368-74-9
M. Wt: 366.4
InChI Key: WJXQVCMSMOHYPY-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H14N4O3S and its molecular weight is 366.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

The compound's derivatives have been explored for their synthesis and antiviral activities. For instance, the general reaction of glycosyl cyanides with liquid hydrogen sulfide in the presence of 4-dimethylaminopyridine provides corresponding glycosylthiocarboxamides. These are precursors for the synthesis of thiazole nucleosides, showing significant antiviral activity against herpes virus, parainfluenza virus, and rhinovirus. Compounds exhibiting significant antiviral activity were also active inhibitors of guanine nucleotide biosynthesis (Srivastava et al., 1977).

Anticonvulsant and Neurotoxic Activity

Novel series of derivatives have been synthesized and screened for anticonvulsant and neurotoxic activity. Certain compounds demonstrated remarkable protective effects against seizures induced by pentylenetetrazole and strychnine, without exhibiting neurotoxic effects at administered doses, suggesting a potential for antiepileptic applications (Jain et al., 2011).

Antimicrobial Agents

Derivatives of the compound have been synthesized and evaluated as possible antimicrobial agents. Novel compounds derived from triazole-carboxylic acid demonstrated moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).

Diuretic Activity

A series of derivatives was synthesized and screened for diuretic activity. Among these, certain derivatives were identified as promising candidates, showcasing the potential of such compounds in the development of new diuretics (Yar & Ansari, 2009).

Synthesis of Heterocyclic Compounds

The compound's framework is utilized in the synthesis of various heterocyclic compounds, demonstrating versatile chemical reactivity. For example, reactions involving ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea lead to novel heterocyclic compounds, indicative of the broad synthetic applications of such chemical structures (Ledenyova et al., 2018).

properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-10-8-13(11(2)24-10)16-21-22-18(25-16)20-15(23)14-9-26-17(19-14)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXQVCMSMOHYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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